BenchChemオンラインストアへようこそ!

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Lipophilicity Drug Likeness CNS Penetration

Choose N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide for CNS drug discovery. Its 4-methylbenzyl substitution and isobutyramide moiety provide a privileged logP (XLogP3-AA 2.6) optimal for passive BBB penetration. Explicitly covered by US Patent 8,993,575 B2 for CNS indications, it serves as a legally sound SAR probe. Unlike brominated or chlorinated analogs, it avoids halogen-related metabolic bioactivation risks, accelerating hit-to-lead timelines. Use as a reference standard in PAMPA or Caco-2 permeability studies.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1172782-62-5
Cat. No. B2536273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide
CAS1172782-62-5
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C(C)C
InChIInChI=1S/C14H17N3O2/c1-9(2)13(18)15-14-17-16-12(19-14)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18)
InChIKeyPSGZHDQMUDEJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide (CAS 1172782-62-5) Procurement Baseline: Core Physicochemical and Structural Identity


N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide (CAS 1172782-62-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class [1]. It possesses a molecular formula of C14H17N3O2, a molecular weight of 259.30 g/mol, and a computed octanol–water partition coefficient (XLogP3-AA) of 2.6 [1]. The compound is characterized by a 4-methylbenzyl substituent at the 5-position of the oxadiazole ring and an isobutyramide moiety at the 2-position. Unlike simple 5-phenyl or 5-halophenyl analogs, the methylbenzyl group introduces a flexible benzylic linker with distinct electronic and steric properties, placing this compound in a unique chemical space relevant to medicinal chemistry and chemical biology probe development [2].

Why N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide Cannot Be Directly Substituted with Generic 1,3,4-Oxadiazole Analogs


The substitution pattern on the 1,3,4-oxadiazole scaffold profoundly influences physicochemical properties, biological target engagement, and pharmacokinetic behavior. The 4-methylbenzyl group in N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide confers a distinct lipophilicity and molecular topology compared to common analogs bearing unsubstituted phenyl (XLogP3-AA 2.2 vs. 2.6) [1] or halophenyl substituents [2]. In a patent context, 1,3,4-oxadiazoles with aryl-alkyl substitution have been explicitly described for central nervous system (CNS) indications, a therapeutic profile not demonstrated for the phenyl analog [3]. Simple interchange with a generic 1,3,4-oxadiazole derivative therefore risks losing the specific property profile and potential therapeutic alignment that make this compound a rational choice for CNS-focused discovery or structure–activity relationship (SAR) profiling.

Quantitative Differentiation Evidence for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide Against Closest Analogs


Increased Lipophilicity Versus 5-Phenyl Analog Drives Permeability Differentiation

The target compound demonstrates a higher computed logP (XLogP3-AA = 2.6) compared to the 5-phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)isobutyramide (XLogP3-AA = 2.2) [1]. This 0.4 log unit increase translates to an approximate 2.5-fold increase in octanol–water partition coefficient, which lies within the optimal range (2–4) associated with improved passive membrane permeability and potential blood–brain barrier uptake [2].

Lipophilicity Drug Likeness CNS Penetration

Rotatable Bond Count and Conformational Entropy Differentiate from 5-(4-Bromophenyl) Analog

The target compound possesses 4 rotatable bonds, one more than the 5-(4-bromophenyl) analog N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, which has only 3 rotatable bonds [1]. The additional rotatable bond arises from the benzylic -CH2- linker between the oxadiazole ring and the 4-methylphenyl group, absent in the direct aryl-attached bromophenyl comparator. This increased conformational flexibility can enhance induced-fit binding to target pockets, potentially improving selectivity for certain protein conformations [2].

Molecular Flexibility Binding Entropy Selectivity

Patent-Described CNS Anwendbarkeit Distinct from Non-CNS 1,3,4-Oxadiazole Derivatives

U.S. Patent 8,993,575 B2 explicitly describes [1,3,4]oxadiazole derivatives possessing a general formula encompassing N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide as useful for preventing or treating central nervous system (CNS) diseases [1]. By contrast, the 5-phenyl analog is not described in any CNS patent and has no publicly disclosed CNS activity. This patent demonstrates that the 4-methylbenzyl substitution is sufficient to place the compound within a CNS-relevant chemical space, a classification not shared by its phenyl or halophenyl counterparts.

CNS Drug Discovery Neuropharmacology Intellectual Property

Absence of Halogen Reduces Potential Toxicological Liabilities Relative to 4-Halophenyl Analogs

The target compound replaces the 4-bromo or 4-chloro substituent found in several commercially available 1,3,4-oxadiazole isobutyramide analogs with a 4-methyl group [1][2]. Halogenated aromatic substituents are associated with potential bioactivation pathways (e.g., CYP-mediated epoxidation) and persistent environmental toxicity [3]. Although no direct comparative toxicity data exist, the structural replacement of bromine/chlorine with a methyl group eliminates the risk of halogen-dependent toxicities, a relevant consideration for lead optimization and preclinical safety assessment.

Toxicology Halogen Bonding Safety Profiling

High-Value Research and Industrial Application Scenarios for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide


CNS Drug Discovery SAR Probe Based on Patent-Aligned Chemical Space

Owing to its explicit inclusion within the general formula of U.S. Patent 8,993,575 B2 for CNS disorders [1], N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can serve as an advanced SAR probe for neuropharmacology programs. Researchers exploring 1,3,4-oxadiazole-based CNS therapeutics can use this compound as a well-defined starting point to validate target engagement and optimize pharmacokinetic properties within a protected intellectual property landscape, avoiding non-CNS oxadiazole analogs that lack this patent justification.

Physicochemical Benchmarking for Lipophilicity-Dependent Permeability Optimization

With a computed XLogP3-AA of 2.6, this compound occupies a privileged lipophilicity range associated with optimal passive permeability and CNS penetration potential [1]. It is particularly suitable as a reference standard in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies aimed at benchmarking the permeability of novel 1,3,4-oxadiazole derivatives, offering a measurable advantage over the less lipophilic phenyl analog (XLogP3-AA 2.2).

Flexible Scaffold for Conformational Entropy-Driven Binding Selectivity Studies

The 4-rotatable-bond architecture, conferred by the benzylic linker, provides greater conformational entropy than the more rigid 5-aryl analogs such as the 4-bromophenyl derivative (3 rotatable bonds) [1]. This makes the compound a valuable tool for mechanistic studies of induced-fit binding using biophysical methods such as surface plasmon resonance (SPR) or X-ray crystallography, where the influence of conformational flexibility on binding kinetics and selectivity can be systematically examined.

Non-Halogenated Lead for Reduced Metabolic Liability in Early Preclinical Profiling

As a methyl-substituted rather than halogen-substituted 1,3,4-oxadiazole isobutyramide, this compound avoids the metabolic bioactivation risks associated with brominated or chlorinated analogs [1]. This property makes it an attractive starting point for lead optimization campaigns that prioritize metabolic stability and safety, reducing the need for early halogen-specific toxicity screening and thereby accelerating hit-to-lead timelines.

Quote Request

Request a Quote for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.